molecular formula C20H20FN3O2 B7544241 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine

1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine

Cat. No. B7544241
M. Wt: 353.4 g/mol
InChI Key: VEKIAPGSHDXIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that contains an oxadiazole ring and a fluorophenyl group.

Scientific Research Applications

1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB1, the sigma-1 receptor, and the enzyme monoacylglycerol lipase (MAGL). These interactions are thought to contribute to its anti-inflammatory, analgesic, and anti-tumor properties.
Biochemical and Physiological Effects:
1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce pain sensitivity, and induce apoptosis in cancer cells. It has also been found to increase the levels of endocannabinoids in the brain, which may contribute to its potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine in lab experiments is its high potency and specificity for its target receptors and enzymes. This makes it a useful tool for studying the functions of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine. Some possible directions include further studies on its potential applications in the treatment of neurodegenerative disorders, cancer, and other diseases. Additionally, further studies on its mechanism of action and interactions with various receptors and enzymes may lead to the development of new drugs with improved potency and specificity. Finally, studies on its potential use as a fluorescent probe in biological imaging may lead to new techniques for visualizing biological processes in living cells.

Synthesis Methods

The synthesis method of 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine involves the reaction of 4-fluorobenzyl chloride with 5-amino-1,2,4-oxadiazole in the presence of a base to form 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}aniline. This intermediate is then reacted with piperidine in the presence of a catalyst to form 1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine. This synthesis method has been optimized to provide high yields of the final product.

properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-16-6-10-18(11-7-16)25-14-19-22-20(23-26-19)15-4-8-17(9-5-15)24-12-2-1-3-13-24/h4-11H,1-3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIAPGSHDXIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine

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